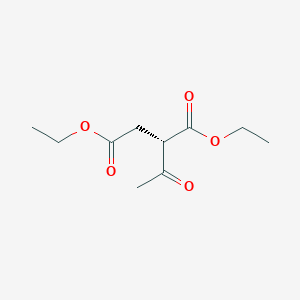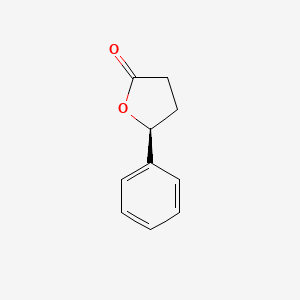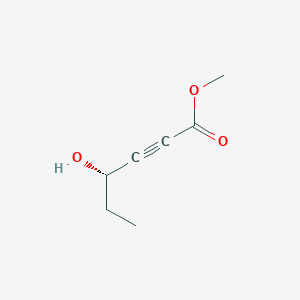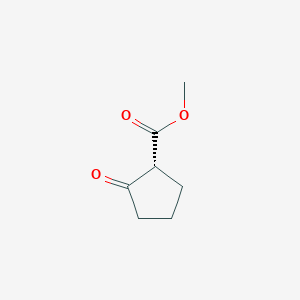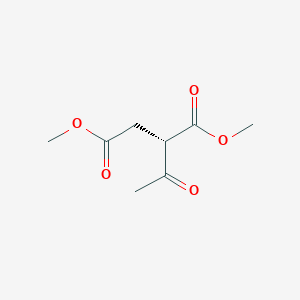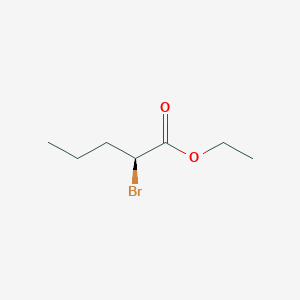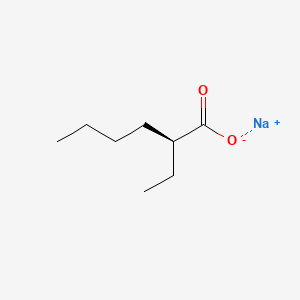
(S)-2-Ethylhexanoic acid sodium salt
描述
(S)-2-Ethylhexanoic acid sodium salt is an organic compound with the molecular formula C8H15NaO2. It is the sodium salt form of (S)-2-ethylhexanoic acid, which is a chiral carboxylic acid. This compound is commonly used in various industrial applications, including as a catalyst in polymerization processes and as a stabilizer in the production of polyvinyl chloride (PVC).
准备方法
Synthetic Routes and Reaction Conditions
(S)-2-Ethylhexanoic acid sodium salt can be synthesized through the neutralization of (S)-2-ethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving (S)-2-ethylhexanoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale neutralization processes. The acid and sodium hydroxide are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The resulting product is then purified through crystallization or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
(S)-2-Ethylhexanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with other metal salts or acids can facilitate the exchange of the sodium ion.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of other metal salts or free acids.
科学研究应用
(S)-2-Ethylhexanoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of PVC.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of various industrial products, including coatings, adhesives, and lubricants.
作用机制
The mechanism of action of (S)-2-Ethylhexanoic acid sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cell membranes, affecting their stability and function.
相似化合物的比较
Similar Compounds
®-2-Ethylhexanoic acid sodium salt: The enantiomer of (S)-2-ethylhexanoic acid sodium salt, with similar chemical properties but different biological activities.
Sodium acetate: A simpler carboxylate salt with different industrial applications.
Sodium benzoate: Another carboxylate salt used as a preservative in food and pharmaceuticals.
Uniqueness
This compound is unique due to its chiral nature, which can result in specific interactions with biological molecules. Its use as a stabilizer in PVC production and as a catalyst in polymerization reactions also distinguishes it from other carboxylate salts.
属性
IUPAC Name |
sodium;(2S)-2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUQYOLCLEGS-FJXQXJEOSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139889-57-9 | |
| Record name | Sodium 2-ethylhexanoate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139889579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM 2-ETHYLHEXANOATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IR5TMQ2MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


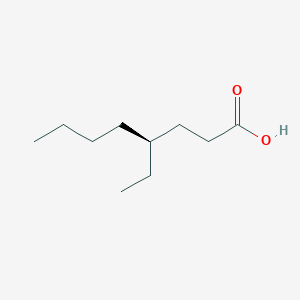


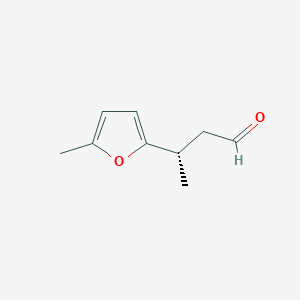
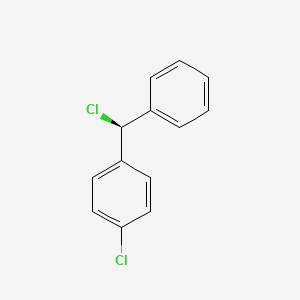
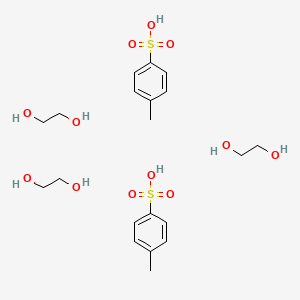

![[S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)
